
Spectroscopic Characterization of 1-(4-
Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Aminophenyl)ethanol

Cat. No.: B084439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-
(4-Aminophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Molecular Structure
Chemical Name: 1-(4-Aminophenyl)ethanol CAS Number: 14572-89-5 Molecular Formula:

C₈H₁₁NO Molecular Weight: 137.18 g/mol Structure:

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 1-(4-Aminophenyl)ethanol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.10 d 8.4 2
Ar-H (ortho to -

CH(OH)CH₃)

6.63 d 8.4 2
Ar-H (ortho to -

NH₂)

4.75 q 6.4 1 -CH(OH)CH₃

3.60 (br s) s - 2 -NH₂

2.50 (s) s - 1 -OH

1.32 d 6.4 3 -CH(OH)CH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

145.5 Quaternary Ar-C-NH₂

135.9 Quaternary Ar-C-CH(OH)CH₃

126.9 Tertiary Ar-CH (ortho to -CH(OH)CH₃)

115.0 Tertiary Ar-CH (ortho to -NH₂)

69.9 Tertiary -CH(OH)CH₃

25.1 Primary -CH(OH)CH₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3358, 3218 Strong, Broad N-H Stretch (primary amine)

3300-3400 Strong, Broad O-H Stretch (alcohol)

2965, 2927 Medium C-H Stretch (aliphatic)

1620 Strong N-H Bend (primary amine)

1518 Strong C=C Stretch (aromatic)

1260 Strong C-N Stretch (aromatic amine)

1080 Strong
C-O Stretch (secondary

alcohol)

828 Strong p-disubstituted benzene

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Proposed Fragment

137 45 [M]⁺ (Molecular Ion)

122 100 [M-CH₃]⁺

106 20 [M-CH₃-O]⁺ or [M-CH₃-NH₂]⁺

94 30 [C₆H₅NH₂]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation:

Approximately 10-20 mg of 1-(4-Aminophenyl)ethanol was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

The sample was gently agitated to ensure complete dissolution.

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 16 ppm.

Acquisition Time: 2.0 seconds.

Relaxation Delay: 1.0 second.

Number of Scans: 16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 240 ppm.

Acquisition Time: 1.0 second.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer.
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Sample Preparation (Thin Film Method):

A small amount of 1-(4-Aminophenyl)ethanol was dissolved in a few drops of a volatile

solvent (e.g., dichloromethane or methanol).

A drop of the resulting solution was applied to a clean, dry potassium bromide (KBr) or

sodium chloride (NaCl) salt plate.

The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample

on the salt plate.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the clean salt plate was recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe

or gas chromatography (GC) inlet.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: The mass spectrum was recorded over a mass range of m/z 40-200.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for spectroscopic characterization.

This comprehensive guide provides the necessary spectroscopic data and experimental

protocols to aid researchers in the identification and characterization of 1-(4-
Aminophenyl)ethanol. The presented information is crucial for quality control, reaction

monitoring, and further development of pharmaceuticals derived from this important

intermediate.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-(4-
Aminophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084439#spectroscopic-characterization-of-1-4-
aminophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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